2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(methylsulfanylmethyl)-6-phenylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOWEKMJQWPNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC=C2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with appropriate thiol reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Pyrimidine Derivatives
| Compound Name | Substituents (Positions) | Molecular Weight | Synthesis Method | Key Applications/Activities | References |
|---|---|---|---|---|---|
| 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine | 2-Me, 4-(MeS)CH2, 6-PhS | 306.5 | Nucleophilic substitution | Under investigation | |
| 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile | 2-MeS, 6-PhS, 5-CN | 369.90 | Cross-coupling | Not reported | |
| 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one | Bicyclic core, 6-MeS | 194.0 | Thermal cyclization | Crystallography studies | |
| 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine | 2-NH2, 6-TsO2 | 279.31 | Sulfonylation | Potential sulfonamide prodrugs |
Biological Activity
2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine is a pyrimidine derivative with the molecular formula and a molecular weight of 262.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cells. These compounds often act by disrupting the cell cycle and promoting necrosis or late apoptosis, which are critical mechanisms in cancer therapy .
The mechanism of action for these compounds typically involves:
- Induction of Apoptosis : Many derivatives have been shown to activate pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds can cause arrest in specific phases of the cell cycle, notably the S phase, which prevents cancer cells from proliferating .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound | IC50 (μM) | Mechanism of Action | Cancer Cell Lines Tested |
|---|---|---|---|
| This compound | TBD | Apoptosis induction, cell cycle arrest | A549, MiaPaCa-2, HCT-116 |
| Chlorpromazine Analogues | <10 | Pro-apoptotic effects | Various (leukemia, melanoma, etc.) |
| Quinobenzothiazine Derivatives | <0.35 | Cytotoxicity via apoptosis | A431, L1210 |
Note: TBD indicates that specific IC50 values for this compound were not found in the reviewed literature.
Case Studies
- Apoptotic Effects : In a study examining various chlorpromazine analogues, it was found that certain derivatives induced significant apoptosis in A549 and HCT116 cells, with late-stage apoptosis observed in over 80% of treated cells .
- Cell Cycle Dynamics : Another investigation demonstrated that selected pyrimidine derivatives caused G0/G1 phase arrest in both A549 and MiaPaCa-2 cells, leading to a reduction in cells entering the S and G2/M phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
